molecular formula C6H10O3 B8713493 (s)-Allyl lactate

(s)-Allyl lactate

Cat. No.: B8713493
M. Wt: 130.14 g/mol
InChI Key: CYFIHPJVHCCGTF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl (2S)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of allyl alcohol and (2S)-2-hydroxypropanoic acid (commonly known as L-lactic acid). This compound is characterized by its allyl group, which is a substituent with the structural formula −CH2−HC=CH2, and its hydroxypropanoate moiety. The presence of both an allyl group and a hydroxy group in its structure makes it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl (2S)-2-hydroxypropanoate can be synthesized through the esterification reaction between allyl alcohol and (2S)-2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of (s)-Allyl lactate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Allyl (2S)-2-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of allyl aldehyde or allyl ketone.

    Reduction: Formation of allyl alcohol.

    Substitution: Formation of allyl-substituted derivatives.

Scientific Research Applications

Allyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-Allyl lactate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Allyl acetate: Similar in structure but lacks the hydroxy group.

    Allyl alcohol: Contains the allyl group but lacks the ester functionality.

    Lactic acid esters: Similar in having the hydroxypropanoate moiety but differ in the substituent attached to the ester group.

Uniqueness

Allyl (2S)-2-hydroxypropanoate is unique due to the presence of both an allyl group and a hydroxypropanoate moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

prop-2-enyl (2S)-2-hydroxypropanoate

InChI

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1

InChI Key

CYFIHPJVHCCGTF-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC=C)O

Canonical SMILES

CC(C(=O)OCC=C)O

Origin of Product

United States

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